5-Chloro-6-hydroxynicotinonitrile
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Overview
Description
5-Chloro-6-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3ClN2O . It has a molecular weight of 154.56 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Chloro-6-hydroxynicotinonitrile is 1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) . The InChI key is QIZPRLXDVKDBRQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-6-hydroxynicotinonitrile is a solid substance . It has a molecular weight of 154.56 . The storage temperature is 28 C .Scientific Research Applications
Synthesis and Intermediate Applications
- 5-Chloro-6-hydroxynicotinonitrile is used as an intermediate in the synthesis of various compounds. For instance, it is an intermediate in the total synthesis of hydroxylated metabolites of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine (Ponticello et al., 1980).
Pharmaceutical and Chemical Synthesis
- The compound plays a crucial role in the development of pharmaceuticals and chemicals, as evidenced by its application in various synthesis processes. It's involved in the synthesis of triphenyltin compounds, characterized by single-crystal X-ray diffraction, IR, and NMR spectroscopy, and has shown high antitumor activity (Gao et al., 2021).
Biological and Pharmacological Research
- Research into hydroxytriazenes, derivatives of 5-Chloro-6-hydroxynicotinonitrile, has shown that these compounds possess antibacterial, antifungal, and anti-inflammatory activities, which are significant for pharmaceutical applications (Jain et al., 2020).
Environmental Studies
- In environmental chemistry, the degradation of 5-Chloro-6-hydroxynicotinonitrile is studied to understand its behavior and impact on the environment. This includes investigations into its biodegradation pathways and the isolation of bacteria capable of degrading it, like Mycobacterium sp., which transforms it into 5-chloro-2,6-dihydroxynicotinic acid (Tibbles et al., 1989).
Safety and Hazards
properties
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPRLXDVKDBRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652733 |
Source
|
Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19840-46-1 |
Source
|
Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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